molecular formula C11H9N5 B017677 6-Anilinopurine CAS No. 1210-66-8

6-Anilinopurine

Cat. No.: B017677
CAS No.: 1210-66-8
M. Wt: 211.22 g/mol
InChI Key: WCZNSRQVTJYMRQ-UHFFFAOYSA-N
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Description

6-Anilinopurine, also known as N6-Phenyladenine, is a synthetic cytokinin, a class of plant growth regulators that promote cell division in plant roots and shoots. It is a derivative of adenine, a purine base found in DNA and RNA. This compound is primarily used in plant tissue culture and agricultural research to study its effects on plant growth and development.

Mechanism of Action

Target of Action

6-Anilinopurine, also known as Anisiflupurin, is a synthetic cytokinin plant growth regulator . It primarily targets the enzyme cytokinin oxidase/dehydrogenase (CKO/CKX) . This enzyme plays a crucial role in the irreversible inactivation of cytokinins, a class of plant hormones, through the removal of the N6-isoprene side chain from the cytokinin molecules .

Mode of Action

This compound acts as an inhibitor of the CKO/CKX enzyme . By inhibiting this enzyme, it prevents the inactivation of cytokinins, thereby maintaining their active state . This results in an increase in the levels of active cytokinins in the plant, which can stimulate cell division and growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cytokinin metabolic pathway . By inhibiting the CKO/CKX enzyme, this compound disrupts the normal metabolism of cytokinins, leading to an increase in their active levels . The downstream effects of this include enhanced cell division and growth, as well as potential changes in other processes regulated by cytokinins, such as leaf senescence and nutrient mobilization .

Pharmacokinetics

Given its role as a plant growth regulator, it is likely that it is absorbed and distributed throughout the plant tissues after application . Its impact on bioavailability would be subject to factors such as the method of application, the plant species, and environmental conditions .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the CKO/CKX enzyme, leading to increased levels of active cytokinins . At the cellular level, this can stimulate cell division and growth . In practical terms, this can result in effects such as stimulated growth of tobacco callus tissues, maintenance of chlorophyll content in detached wheat leaves, and induction of β-anthocyanin synthesis in amaranth cotyledons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include temperature, light conditions, soil pH, and moisture levels . Detailed studies on the influence of these factors on the action of this compound are currently lacking .

Biochemical Analysis

Biochemical Properties

6-Anilinopurine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels. The specific metabolic pathways that this compound is involved in are still being explored.

Transport and Distribution

This compound is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and can also affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization of this compound is still being explored.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Anilinopurine typically involves the reaction of adenine with aniline. One common method is the palladium-catalyzed ortho-acylation of 6-anilinopurines, which involves C-H bond activation in the presence of a palladium catalyst and aldehydes or α-oxocarboxylic acids as the acylating source . This method yields a variety of purine derivatives in good to excellent yields.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the synthesis can be scaled up using similar catalytic processes, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Anilinopurine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong acids or bases are often used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various purine derivatives, which can be further utilized in biochemical and pharmacological studies.

Scientific Research Applications

6-Anilinopurine has a wide range of applications in scientific research:

    Chemistry: It is used to study the synthesis and reactivity of purine derivatives.

    Biology: It serves as a cytokinin in plant tissue culture, promoting cell division and growth.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in cancer treatment due to its structural similarity to other purine analogs.

    Industry: It is used in agricultural research to develop new plant growth regulators and improve crop yields.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific binding affinity to cytokinin receptors and its ability to promote cell division more effectively than some other cytokinins. Its synthetic versatility also allows for the creation of various derivatives with potentially novel biological activities.

Properties

IUPAC Name

N-phenyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZNSRQVTJYMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153105
Record name N-Purin-6-ylaniline
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Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210-66-8
Record name N-Phenyl-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Purin-6-ylaniline
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Record name 6-Anilinopurine
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Record name N-Purin-6-ylaniline
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Record name N-purin-6-ylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-anilinopurine interesting for chemical synthesis?

A1: this compound is a versatile building block in organic synthesis, particularly for creating more complex purine derivatives. Its structure allows for various chemical modifications. For instance, researchers have successfully achieved ortho-acylation of 6-anilinopurines using palladium catalysts and aldehydes or α-oxocarboxylic acids as acylating agents. [] This method provides a route to synthesize purine-appended 2′-aminoacetophenones and benzophenones. [] Additionally, rhodium(III)-catalyzed carbenoid C(sp2)–H functionalization allows for the introduction of alkyl groups to the ortho position using α-diazo esters. [] This method has proven effective for modifying both 6-anilinopurines and their corresponding nucleosides. []

Q2: What are the fluorescent properties of this compound?

A2: Studies show that this compound exhibits fluorescence, with the intensity being solvent-dependent. [] Notably, its fluorescence intensity is higher in 75% ethanol compared to other solvents tested. [] Interestingly, 6-substituted purines, including this compound, generally display stronger fluorescence intensities compared to their 2-substituted counterparts. [] This difference in fluorescence properties between 2- and 6-substituted purines highlights the influence of substituent position on the photochemical behavior of these compounds.

Q3: Can this compound be used to synthesize larger, heterocyclic systems?

A3: Yes, this compound serves as a scaffold for constructing purine-fused polycyclic systems. A copper-catalyzed intramolecular C(sp2)-H activation and amination reaction using PhI(OAc)2 as an oxidant in an AcOH/Ac2O solvent system effectively generates these fused purines. [] This approach holds promise for developing novel multiheterocyclic compounds with potential applications in various fields, particularly those requiring fluorescent properties. [, ]

Q4: Are there efficient synthetic routes for producing this compound?

A5: this compound can be synthesized by reacting 6-chloropurine with aniline under reflux conditions. [] This relatively straightforward approach provides a good starting point for further modifications and derivatizations of the this compound core structure.

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